molecular formula C8H13N3S B2821784 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione CAS No. 218156-64-0

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione

Cat. No.: B2821784
CAS No.: 218156-64-0
M. Wt: 183.27
InChI Key: QFSFROYRFHLKEM-UHFFFAOYSA-N
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Description

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is a specialized triazinane derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a 1,3,5-triazinane-2-thione core, a scaffold well-documented for its diverse biological activities, coupled with a 2-methylbut-3-yn-2-yl substituent. The 2-methylbut-3-yn-2-yl group, an alkynyl alcohol more commonly known as 2-Methylbut-3-yn-2-ol, is a valuable synthon in organic chemistry. It is frequently employed as a protected or masked form of acetylene, allowing for streamlined synthetic routes to more complex acetylene-containing molecules . Research into closely related 1,3,5-triazinane-2-thione analogs has demonstrated promising anti-inflammatory activity, supported by molecular docking studies that indicate a strong binding affinity and high inhibition constant for relevant biological targets . The synthetic methodology for this class of compounds can involve the cyclic condensation of a thiourea intermediate with aldehydes and amines, a process that can be optimized using copper (Cu)- and samarium (Sm)-containing catalysts to improve yield and efficiency . This reagent is intended for research applications as a key intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of new anti-inflammatory agents, and as a building block in heterocyclic chemistry for the construction of more complex molecular architectures. Researchers value this compound for the synthetic versatility offered by its alkynyl moiety and the pharmacologically relevant triazinane-thione core. Handle with appropriate safety precautions in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-4-8(2,3)11-5-9-7(12)10-6-11/h1H,5-6H2,2-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFROYRFHLKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1CNC(=S)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-methylbut-3-yn-2-ol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the triazinane ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol or even a hydrocarbon under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for developing new drugs targeting enzymes with active site cysteines.

Medicine

Medically, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The thione group is particularly effective in binding to metal ions, which can disrupt the function of metalloproteins in pathogens or cancer cells.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism by which 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione exerts its effects often involves the interaction of the thione group with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or disrupt protein function, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylbut-3-yn-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazinane ring.

    2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound, lacking the triazinane and thione groups.

Uniqueness

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring and a thione group, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, mutagenicity, and pharmacological effects.

Chemical Structure and Properties

The compound features a triazine ring structure with a thione functional group, making it a member of the triazine family. The presence of the 2-methylbut-3-yn-2-yl substituent may influence its reactivity and biological interactions.

Toxicity Studies

Toxicity assessments indicate that 2-methylbut-3-yn-2-ol, a structural analog, has been evaluated for acute oral toxicity and dermal exposure. The compound was found to be harmful after acute oral exposure with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight (b.w.) . In studies involving various doses, high doses led to gastrointestinal irritation but were not observed in lower doses over prolonged exposure periods.

Mutagenicity

The mutagenic potential of 2-methylbut-3-yn-2-ol was assessed using the Ames test. Results showed no mutagenic effects in bacterial systems (Salmonella typhimurium) at concentrations up to 2,500 µl/plate . Furthermore, in vivo studies indicated no impairment of chromosome distribution in mice treated with varying doses of the compound . These findings suggest that the compound may not pose significant mutagenic risks.

Pharmacological Effects

Research into the pharmacological effects of related compounds indicates potential applications in various therapeutic areas. For instance, derivatives of triazine compounds have demonstrated anti-cancer properties and inhibitory effects on enzymes such as mushroom tyrosinase . These properties suggest that this compound could exhibit similar bioactivity.

Case Study: Enzyme Inhibition

A study involving triazine derivatives reported significant inhibition of mushroom tyrosinase activity by certain analogs. The strongest inhibitor showed an IC50 value of 1.12 µM compared to 24.09 µM for kojic acid, indicating that modifications to the triazine structure can enhance enzyme inhibitory activity . This suggests that 5-(2-Methylbut-3-yn-2-y)-1,3,5-triazinane-2-thione may also possess similar inhibitory capabilities.

Cytotoxicity Assessments

In cell-based experiments using B16F10 melanoma cells, several analogs demonstrated potent anti-melanogenic effects without significant cytotoxicity at concentrations ≤20 µM . This highlights the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects.

Data Summary

Study Type Findings
Toxicity NOAEL: 50 mg/kg b.w.; gastrointestinal irritation at high doses
Mutagenicity Negative in Ames test; no chromosome impairment in vivo
Enzyme Inhibition Strong tyrosinase inhibitor; IC50 = 1.12 µM for analogs
Cytotoxicity No significant cytotoxicity observed at ≤20 µM in B16F10 cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions using thiourea derivatives and alkyne-containing precursors. Key parameters include solvent polarity (e.g., DMF or ethanol), reaction temperature (80–100°C), and catalyst selection (e.g., FeCl₃·6H₂O enhances cyclization efficiency). Purification via recrystallization or column chromatography is essential to isolate the product, with yields varying based on steric hindrance from the 2-methylbut-3-yn-2-yl group .
ParameterTypical Range/ChoiceImpact on Yield
SolventPolar aprotic (DMF, THF)↑ Cyclization
Temperature80–100°C↑ Reaction rate
CatalystFeCl₃·6H₂O↑ Efficiency

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazinane ring structure and substituent integration (e.g., methyl and alkyne protons at δ 1.5–2.5 ppm and δ 2.8–3.2 ppm, respectively) .
  • IR Spectroscopy : The C=S stretch (~1200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) are diagnostic .
  • X-ray Crystallography : Resolves steric effects of the bulky 2-methylbut-3-yn-2-yl group and confirms chair/twist-boat conformations of the triazinane ring .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. Structural analogs show activity linked to the thione group’s electrophilicity, which interacts with cellular thiols. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron-density maps. Quantum mechanical/molecular mechanical (QM/MM) simulations assess solvent effects, while reaction path searches identify intermediates in catalytic cycles. Machine learning (ML) models trained on experimental data can predict optimal conditions for functionalization (e.g., sulfonation, alkylation) .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazinane-thione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the methyl group with ethyl or aryl) to isolate contributing factors.
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, as conflicting in vivo/in vitro results may stem from pharmacokinetic variability .
  • Dose-Response Redundancy : Validate results across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalytic Systems : Use FeCl₃·6H₂O (low toxicity, high recyclability) instead of AlCl₃.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) and improves atom economy .

Q. How can structural modifications enhance the physicochemical properties of this compound for targeted applications?

  • Methodological Answer :

  • Lipophilicity Tuning : Introduce hydrophilic groups (e.g., –OH, –COOH) to the alkyne moiety to improve aqueous solubility.
  • Steric Shielding : Attach bulky groups (e.g., tert-butyl) to the triazinane ring to reduce metabolic degradation.
  • X-ray Crystallography : Validate structural changes and confirm non-covalent interactions (e.g., hydrogen bonding with co-crystallized solvents) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported cytotoxicity (IC₅₀ varies 10–100 μM across studies).
Resolution :

  • Hypothesis : Variability due to differential cell membrane permeability.
  • Testing :

Measure logP values to correlate lipophilicity with activity.

Perform flow cytometry to assess cellular uptake efficiency.

Cross-validate with 3D tumor spheroid models for improved physiological relevance .

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